Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one typically involves the reaction of 2,3-dihydro-6-methoxy-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Indanone oxime
- 2,3-Dihydro-1H-inden-1-one oxime
- 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime
Uniqueness
Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the oxime group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(NE)-N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3/b11-10+ |
InChI Key |
IBGZGCQWOXMORO-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=N\O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC2=NO)C=C1 |
Origin of Product |
United States |
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